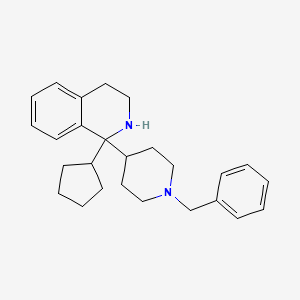
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a cyclopentyl-tetrahydroisoquinoline framework
準備方法
The synthesis of 1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzylpiperidine Moiety: This step involves the reaction of benzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Cyclization: The next step involves the cyclization of 1-benzylpiperidine with cyclopentanone under acidic conditions to form the cyclopentyl-tetrahydroisoquinoline framework.
Final Assembly: The final step involves the coupling of the benzylpiperidine moiety with the cyclopentyl-tetrahydroisoquinoline framework using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents such as sodium hydride and alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds, forming smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: It shows promise as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
1-(1-Benzylpiperidin-4-yl)-1-cyclopentyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-Benzylpiperidin-4-ylideneacetohydrazide: This compound has a similar benzylpiperidine moiety but differs in its hydrazide functional group.
1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine: This compound contains a benzylpiperidine moiety and an indanone framework, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C26H34N2 |
|---|---|
分子量 |
374.6 g/mol |
IUPAC名 |
1-(1-benzylpiperidin-4-yl)-1-cyclopentyl-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C26H34N2/c1-2-8-21(9-3-1)20-28-18-15-24(16-19-28)26(23-11-5-6-12-23)25-13-7-4-10-22(25)14-17-27-26/h1-4,7-10,13,23-24,27H,5-6,11-12,14-20H2 |
InChIキー |
KPDOPSNYKNQJKW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2(C3=CC=CC=C3CCN2)C4CCN(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


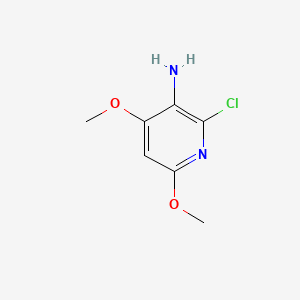
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
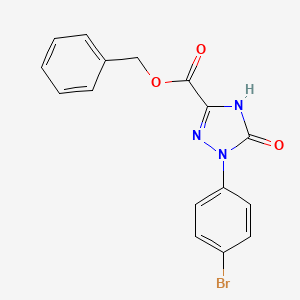
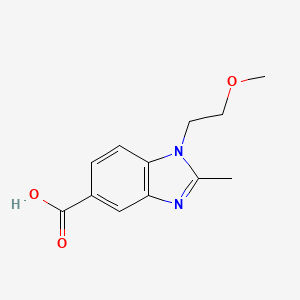

![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)

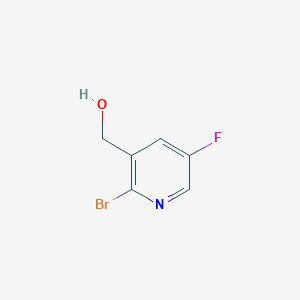
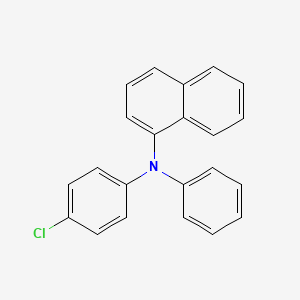
![5,15,15-Trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione](/img/structure/B13916844.png)




